

spectroscopic analysis of muconic acid isomers

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Compound of Interest

Compound Name: *Muconic Acid*

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A Comprehensive Spectroscopic Comparison of **Muconic Acid** Isomers

Muconic acid, a dicarboxylic acid with two conjugated double bonds, exists as three geometric isomers: **cis,cis-muconic acid**, **cis,trans-muconic acid**, and **trans,trans-muconic acid**. These isomers are of significant interest as platform chemicals derivable from renewable resources, with applications in the synthesis of polymers like nylon-6,6 and polyethylene terephthalate (PET). Accurate and robust analytical methods are crucial for monitoring the production and isomerization of **muconic acid**. This guide provides a comparative overview of the spectroscopic analysis of **muconic acid** isomers, focusing on Nuclear Magnetic Resonance (NMR), Ultraviolet-Visible (UV-Vis), Fourier-Transform Infrared (FTIR), and Raman spectroscopy, supported by experimental data and protocols.

Spectroscopic Data Comparison

The spectroscopic properties of the **muconic acid** isomers are distinct, allowing for their differentiation and quantification. The following tables summarize the key quantitative data from NMR and UV-Vis spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of **muconic acid** isomers. The chemical shifts and coupling constants of the vinyl and carboxylic acid protons are particularly informative.

Table 1: ^1H NMR Spectroscopic Data for **Muconic Acid** Isomers

Isomer	Solvent	Chemical Shift (ppm)
cis,cis-Muconic Acid	CD ₃ OD	7.84-7.86 (m, 2H), 5.96-5.99 (m, 2H)[1]
D ₂ O (predicted)	7.69 (dd, J=11.5, 8.0 Hz, 2H), 5.92 (dd, J=11.5, 8.0 Hz, 2H)	
cis,trans-Muconic Acid	DMSO-d ₆	7.55 (dd, J=15.2, 11.5 Hz, 1H), 6.95 (dd, J=15.2, 11.5 Hz, 1H), 6.25 (d, J=15.2 Hz, 1H), 5.85 (d, J=11.5 Hz, 1H)
trans,trans-Muconic Acid	D ₂ O	7.028 (m, 2H), 6.184 (m, 2H) [2]
DMSO-d ₆	7.25 (m, 2H), 5.95 (m, 2H)	

Table 2: ¹³C NMR Spectroscopic Data for **Muconic Acid** Isomers

Isomer	Solvent	Chemical Shift (ppm)
cis,cis-Muconic Acid	CD ₃ OD	169.0, 141.0, 125.0
trans,trans-Muconic Acid	DMSO-d ₆	167.5, 143.0, 122.5[3]
D ₂ O	177.9, 141.3, 135.2[2]	

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is particularly useful for quantifying **muconic acid** isomers, especially when coupled with a separation technique like High-Performance Liquid Chromatography (HPLC). The wavelength of maximum absorbance (λ_{max}) is sensitive to the conjugation and geometry of the molecule.

Table 3: UV-Vis Spectroscopic Data for **Muconic Acid** Isomers

Isomer	Solvent	λ_{max} (nm)
cis,cis-Muconic Acid	Water	~260[4]
cis,trans-Muconic Acid	Water/Mobile Phase	~265
trans,trans-Muconic Acid	Water/Mobile Phase	259-265[5]

Vibrational Spectroscopy

FTIR and Raman spectroscopy provide information about the vibrational modes of the molecules, which are sensitive to their structure and symmetry.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectra of **muconic acid** isomers are characterized by strong absorptions from the carboxylic acid O-H and C=O stretching, as well as C=C stretching and C-H bending vibrations. For trans,trans-**muconic acid**, characteristic peaks include a strong C=O stretch around 1680 cm^{-1} and C=C stretching vibrations. The cis,cis-isomer also shows prominent C=O and O-H stretching bands.[6]

Raman Spectroscopy

Raman spectroscopy is also a valuable tool for characterizing **muconic acid** isomers. A diagnostic peak for the photodimerization of trans,trans-**muconic acid** has been observed around 1640 cm^{-1} . [7]

Experimental Protocols

Detailed and validated experimental protocols are essential for reproducible spectroscopic analysis.

UHPLC-DAD for Muconic Acid Isomer Quantification

This method allows for the separation and quantification of cis,cis- and cis,trans-**muconic acid**.

Instrumentation:

- Agilent 1290 series Ultra-High Performance Liquid Chromatography (UHPLC) system with a Diode Array Detector (DAD).[8]

Chromatographic Conditions:

- Column: Reverse-phase C18 column.[8]
- Mobile Phase: A gradient of 0.2% formic acid in water (A) and acetonitrile (B).[9]
- Detection: Diode array detector monitoring at 265 nm for **muconic acid** isomers.[8]

Standard Preparation:

- cis,cis-**Muconic Acid** Stock (1.0 mg/mL): Accurately weigh 40.0 mg of cis,cis-**muconic acid** standard into a 40 mL amber vial. Add the appropriate volume of 0.05% v/v sodium hydroxide solution to achieve a final concentration of 1.0 mg/mL. Mix vigorously until fully dissolved.[10]
- cis,trans-**Muconic Acid** Stock (1.0 mg/mL): Preheat a water bath to 60 ± 3 °C. Weigh exactly 40.0 mg of cis,cis-**muconic acid** standard into a 40 mL amber vial. Add 39.934 mL of ultrapure water and mix. Place the sealed vial in the water bath for 2 hours to promote isomerization. After 2 hours, immediately add 66 µL of 10 N sodium hydroxide and mix.[7]

Sample Preparation:

- Samples must be filtered through a 0.2 µm or smaller filter before injection.[8]
- Samples containing **muconic acid** may require a minimum 5x dilution to mitigate matrix effects.[8]

NMR Spectroscopy

Instrumentation:

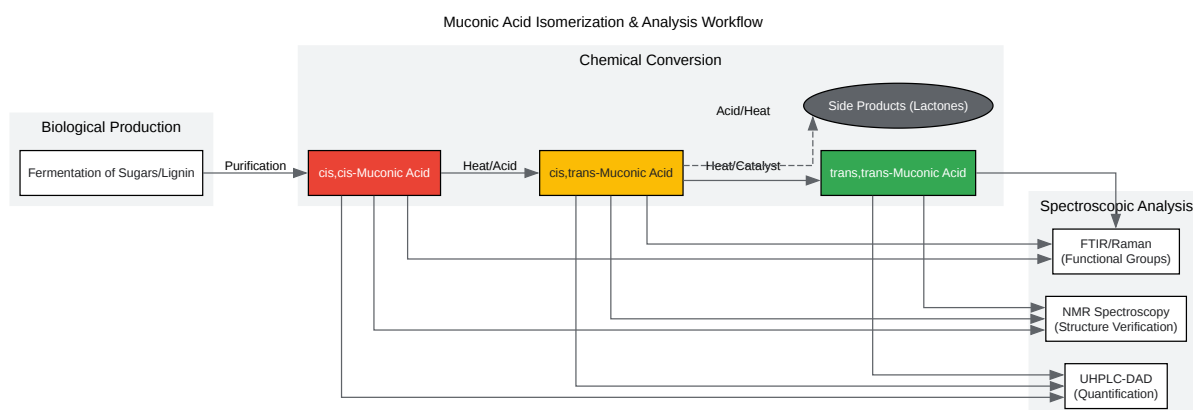
- Bruker AVIII600 spectrometer (or similar).[11]

Sample Preparation for ^1H NMR:

- Dissolve the **muconic acid** isomer in a deuterated solvent such as DMSO- d_6 or CD_3OD . For aqueous samples, D_2O can be used.[2][11]
- Typical concentrations range from a few mM to 100 mM.[2][11]

Isomerization and Analysis Workflow

The isomerization of the biologically produced *cis,cis*-**muconic acid** to the *trans,trans* isomer is a critical step for its use in certain polymerization reactions, such as Diels-Alder cycloadditions. [11] This process can be monitored using the spectroscopic techniques described above.



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Caption: Workflow for the production, isomerization, and spectroscopic analysis of **muconic acid** isomers.

Logical Relationships in Spectroscopic Data

The spectroscopic data reflects the molecular structure of the isomers. In ^1H NMR, the coupling constants between vinyl protons are indicative of the geometry. For trans double bonds, the coupling constant is typically larger (around 15 Hz) compared to cis double bonds (around 11-12 Hz). The symmetry of the cis,cis and trans,trans isomers results in simpler spectra compared to the unsymmetrical cis,trans isomer.

In UV-Vis spectroscopy, the λ_{max} is influenced by the planarity and extent of the conjugated system. The trans,trans isomer is generally the most planar, which can lead to a higher molar absorptivity.

Conclusion

The spectroscopic analysis of **muconic acid** isomers is well-established, with NMR and UV-Vis spectroscopy being the primary tools for structural elucidation and quantification, respectively. The distinct spectroscopic signatures of each isomer allow for their unambiguous identification and monitoring in various applications, from biotechnological production to chemical catalysis. While comprehensive comparative data for FTIR and Raman spectroscopy are less readily available, these techniques can provide valuable complementary information on the vibrational characteristics of the isomers. The provided protocols and data serve as a valuable resource for researchers and professionals working with these important bio-based platform chemicals.

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